2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone is an organic compound featuring a dioxolane ring and an iodo-phenyl group
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the dioxolane ring with the iodo-phenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce deiodinated compounds or alcohols.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The dioxolane ring and iodo-phenyl group can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1-(2-bromo-phenyl)-ethanone: Similar structure but with a bromine atom instead of iodine.
2-(1,3-Dioxolan-2-yl)-1-(2-chloro-phenyl)-ethanone: Contains a chlorine atom instead of iodine.
2-(1,3-Dioxolan-2-yl)-1-(2-fluoro-phenyl)-ethanone: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological or chemical properties.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(2-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZTZFRRQYQKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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